molecular formula C15H17N B1270858 Benzyl[(4-methylphenyl)methyl]amine CAS No. 55096-86-1

Benzyl[(4-methylphenyl)methyl]amine

Cat. No.: B1270858
CAS No.: 55096-86-1
M. Wt: 211.3 g/mol
InChI Key: DEIYMPNQHPOHSK-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is soluble in most organic solvents. This compound is used in the preparation of various bioactive compounds, including anticonvulsants.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzylic amines like Benzyl[(4-methylphenyl)methyl]amine can be achieved by palladium-catalyzed carbonylative aminohomologation of aryl halides. The reaction proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction.

Industrial Production Methods: Industrial production methods for this compound typically involve the use of palladium catalysts and aryl halides under controlled conditions to ensure high yield and purity. The reaction conditions often include specific temperatures and pressures to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzyl[(4-methylphenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often used.

Major Products: The major products formed from these reactions include amides, nitriles, secondary amines, and various substituted derivatives.

Scientific Research Applications

Benzyl[(4-methylphenyl)methyl]amine has several scientific research applications:

    Neurochemistry and Parkinson’s Disease Research: Derivatives of this compound, such as 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, have been identified as novel endogenous amines in mouse brains and parkinsonian cerebrospinal fluid.

    Brain Studies and Imaging: Iodophenylalkyl amines, structurally related to this compound, have been studied for brain imaging purposes.

    Toxicology and Metabolism Studies: Studies have been conducted to understand the metabolism and toxicological effects of various derivatives of this compound.

Mechanism of Action

The mechanism by which Benzyl[(4-methylphenyl)methyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to interact with monoamine oxidase enzymes, influencing the levels of neurotransmitters in the brain. This interaction is crucial in understanding its potential role in neurodegenerative diseases like Parkinson’s disease.

Comparison with Similar Compounds

    Benzylamine: A simpler structure with a similar amine group but without the methylphenyl substitution.

    4-Methylbenzylamine: Similar structure but lacks the additional benzyl group.

    N-Benzylmethylamine: Similar in structure but with different substitution patterns.

Uniqueness: Benzyl[(4-methylphenyl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form various bioactive compounds and its involvement in neurochemical pathways make it a valuable compound in scientific research.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-13-7-9-15(10-8-13)12-16-11-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIYMPNQHPOHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373454
Record name benzyl[(4-methylphenyl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55096-86-1
Record name 4-Methyl-N-(phenylmethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55096-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name benzyl[(4-methylphenyl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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